Product packaging for MK 711(Cat. No.:CAS No. 63141-67-3)

MK 711

Cat. No.: B1676626
CAS No.: 63141-67-3
M. Wt: 333.4 g/mol
InChI Key: VNSDQOCKNPJFDL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Menaquinones

The discovery of vitamin K dates back to the late 1920s and early 1930s when Danish scientist Henrik Dam observed a coagulation disorder in chickens fed a fat-free diet. nih.govmenaq7.com This led to the postulation and subsequent identification of a fat-soluble compound, the "koagulations" vitamin, later designated as vitamin K. nih.govmenaq7.com Early research primarily focused on vitamin K1 (phylloquinone), found predominantly in green leafy vegetables, and its essential role as a cofactor for enzymes involved in blood clotting. nih.govresearchgate.net

The understanding of vitamin K expanded with the identification of vitamin K2 (menaquinone), primarily synthesized by bacteria. nih.govwikipedia.org Menaquinones were found to have varying lengths of isoprenoid side chains, denoted as MK-n, where 'n' represents the number of isoprene (B109036) units. wikipedia.orgcambridge.org While MK-4 is a common form found in animal products and can be produced in animal tissues from vitamin K1, longer-chain menaquinones like MK-7 are predominantly synthesized by bacteria, notably during fermentation processes. nih.govwikipedia.org The traditional Japanese food natto, produced by fermenting soybeans with Bacillus subtilis, is a particularly rich source of MK-7. nih.gov

The evolution of research shifted from solely focusing on coagulation to exploring the broader physiological roles of vitamin K-dependent proteins (VKDPs) in extrahepatic tissues. nih.govnih.gov This shift was significantly influenced by the recognition that different forms of vitamin K, particularly MK-7 due to its longer half-life and higher bioavailability compared to vitamin K1, have distinct pharmacokinetic properties and potentially different biological activities. nih.govnih.govcambridge.org Research in the late 20th and early 21st centuries began to uncover the involvement of menaquinones in bone metabolism and the inhibition of vascular calcification through the carboxylation of specific proteins like osteocalcin (B1147995) and Matrix Gla Protein (MGP). nih.govmenaq7.commdpi.com This marked a significant expansion in the research landscape of menaquinones, moving beyond their established role in coagulation.

Significance of Menaquinone-7 (B21479) in Biochemical Processes and Systems Biology

Menaquinone-7 functions as a crucial cofactor for gamma-glutamyl carboxylase (GGCX), an enzyme responsible for the post-translational carboxylation of glutamic acid residues (Glu) to gamma-carboxyglutamic acid residues (Gla) in VKDPs. nih.gov This carboxylation is essential for these proteins to bind calcium ions, enabling their biological activity. nih.gov While this mechanism is fundamental to the coagulation cascade involving proteins like prothrombin and factors VII, IX, and X, it is also vital for the function of extrahepatic VKDPs. nih.gov

In the context of systems biology, MK-7's significance lies in its influence on interconnected biological pathways, particularly those related to calcium homeostasis, bone metabolism, and vascular health. VKDPs like osteocalcin, produced by osteoblasts, require carboxylation for proper calcium binding and incorporation into the bone matrix, contributing to bone mineralization. mdpi.comfrontiersin.orgfrontiersin.org Matrix Gla Protein (MGP), found in vascular smooth muscle cells and cartilage, is a potent inhibitor of soft tissue calcification, and its carboxylation by GGCX is vitamin K-dependent. nih.govmdpi.com Insufficient vitamin K status leads to undercarboxylated MGP (ucMGP), which is associated with increased vascular calcification and arterial stiffness. mdpi.comoatext.com

The interplay between MK-7, GGCX, and these VKDPs highlights a system where nutrient availability directly impacts protein function and, consequently, tissue and organ health. The relatively long half-life of MK-7 in the circulation allows for sustained carboxylation of VKDPs in extrahepatic tissues, which is a key aspect of its biochemical significance beyond the liver, where vitamin K1 is primarily utilized for coagulation factors. nih.gov Research is also exploring the potential involvement of MK-7 in cellular energy pathways, muscle metabolism, and nerve health, suggesting broader roles within biological systems. theindianpractitioner.comresearchgate.netresearchgate.net

Current Research Landscape and Emerging Areas within Menaquinone-7 Studies

Current research on Menaquinone-7 is actively exploring its therapeutic potential and the underlying mechanisms in various health areas. A significant focus remains on its impact on bone health and cardiovascular disease. Clinical trials are investigating the effects of MK-7 supplementation on bone mineral density and fracture risk, particularly in populations susceptible to osteoporosis. menaq7.comcenterwatch.com Similarly, research continues to examine MK-7's role in preventing or reducing arterial stiffness and vascular calcification, key factors in cardiovascular disease. nih.govmdpi.comoatext.combalchem.commdpi.com Studies are utilizing biomarkers such as ucMGP to assess vitamin K status and the effectiveness of MK-7 intervention. nih.govmdpi.comoatext.com

Emerging areas of research are expanding the scope of MK-7's potential biological roles. These include investigations into its effects on:

Neurological Health: Research is beginning to investigate the potential links between MK-7 status and neurological disorders, including peripheral neuropathy and Alzheimer's disease. mdpi.comnih.govresearchgate.net

Inflammation and Immune Response: Studies suggest that MK-7 may play a role in modulating inflammatory pathways. nih.gov

Cancer Research: Preliminary research is exploring the potential effects of MK-7 on cancer cell growth and survival mechanisms. mdpi.comnih.gov

Diabetes: The potential benefits of MK-7 in managing diabetes are also under investigation. mdpi.comnih.gov

Chronic Kidney Disease: Research is exploring the impact of MK-7 on vascular calcification and arterial stiffness in patients with chronic kidney disease. mdpi.combalchem.commdpi.com

Furthermore, advancements in production techniques, particularly microbial fermentation using strains like Bacillus subtilis, are a key area of research to enhance the efficient and scalable production of high-quality all-trans MK-7. mdpi.comfrontiersin.orgtandfonline.comfoodstandards.gov.au Analytical methods for accurately quantifying MK-7 and identifying potential isomers and impurities in various products are also being refined. researchgate.net The development of genetically engineered bacterial strains and optimized fermentation conditions represents a frontier in ensuring a sustainable supply of MK-7 for research and potential applications. frontiersin.org

Detailed research findings often involve measuring changes in specific biomarkers or physiological parameters following MK-7 administration. Examples include:

Reduction in circulating ucMGP levels: Multiple studies have demonstrated that MK-7 supplementation leads to a significant decrease in the levels of inactive, uncarboxylated MGP, indicating improved vitamin K status in extrahepatic tissues. nih.govmdpi.comoatext.com

Improvements in vascular elasticity: Research using measures like carotid-femoral pulse wave velocity (cfPWV) has shown that MK-7 can attenuate age-related increases in arterial stiffness, particularly in women. nih.govmdpi.comoatext.com

Effects on bone markers: While the effect on osteocalcin carboxylation is a known function, research also explores the impact of MK-7 on bone mineral density and other bone turnover markers. frontiersin.orgcenterwatch.com

These findings underscore the growing body of evidence supporting the diverse biological roles of Menaquinone-7 beyond its classical function in coagulation.

Here is an interactive data table presenting sample research findings related to MK-7's impact on vascular health biomarkers:

Study (Example)PopulationInterventionDurationKey Finding (Biomarker/Parameter)Change vs. Placebo/BaselineCitation
Knapen et al.Post-menopausal womenMK-7 (180 µ g/day )3 yearsCarotid-femoral pulse wave velocity (cfPWV)Attenuated increase nih.gov
Knapen et al.Vitamin K-insufficient subjectsMK-7 (180 µ g/day )1 yearDesphospho-uncarboxylated Matrix Gla Protein (dp-ucMGP) plasma levelsSignificant decrease oatext.com
Naiyarakseree et al.Chronic hemodialysis patients with diabetesMK-7 (375 µ g/day )24 weeksCarotid femoral pulse wave velocity (cfPWV)Significant decrease in diabetic subgroup mdpi.com

The ongoing research aims to further elucidate the intricate mechanisms by which MK-7 exerts its effects and to explore its full potential in promoting health and preventing disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO2 B1676626 MK 711 CAS No. 63141-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63141-67-3

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(1-methylpiperidin-4-ylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-5-carboxylic acid

InChI

InChI=1S/C22H23NO2/c1-23-12-10-17(11-13-23)21-19-5-3-2-4-15(19)6-7-16-8-9-18(22(24)25)14-20(16)21/h2-5,8-9,14H,6-7,10-13H2,1H3,(H,24,25)

InChI Key

VNSDQOCKNPJFDL-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2C=C(C=C4)C(=O)O)CC1

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2C=C(C=C4)C(=O)O)CC1

Appearance

Solid powder

Other CAS No.

63141-67-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10,11-dihydro-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid
MK 711
MK-711

Origin of Product

United States

Biosynthetic Pathways and Engineered Production of Menaquinone 7

Natural Biosynthetic Mechanisms

The natural synthesis of menaquinones, including MK-7, occurs predominantly in bacteria. mdpi.commdpi.comresearchgate.net This pathway is essential for these microorganisms, as menaquinones function as crucial electron carriers in their electron transport systems, playing a vital role in ATP generation. rsc.orgnih.govresearchgate.net

Precursor Synthesis Pathways within Microbial Systems

The biosynthesis of the naphthoquinone ring of menaquinone begins with chorismate, an intermediate derived from the shikimate pathway. rsc.orgresearchgate.netacs.org Chorismate is converted through a series of enzymatic reactions to 1,4-dihydroxy-2-naphthoate (DHNA), which provides the naphthoquinone ring structure. rsc.orgresearchgate.netacs.orgnih.gov The carbon sources utilized by microbes, such as glucose and glycerol (B35011), feed into pathways like the Embden-Meyerhof pathway (EMP) and glycerol metabolism pathway, which in turn contribute precursors to the menaquinone synthesis pathway. frontiersin.orgfrontiersin.orgnih.gov The pentose (B10789219) phosphate (B84403) pathway (HMP) is also involved, contributing D-erythrose 4-phosphate, another precursor for the menadione (B1676200) parent ring. frontiersin.org

Isoprenoid Side-Chain Elongation Mechanisms

The isoprenoid side chain of menaquinone is synthesized via the methylerythritol phosphate (MEP) pathway, which produces isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgacs.org These five-carbon units are then sequentially added to an allylic diphosphate primer by prenyl diphosphate synthases, leading to the formation of polyprenyl diphosphates of varying lengths. frontiersin.org In the case of MK-7, a heptaprenyl pyrophosphate side chain is generated. frontiersin.org The length of the isoprenoid side chain is determined by specific prenyl diphosphate synthases. frontiersin.org

Final Product Assembly Processes

The final stages of menaquinone biosynthesis involve the condensation of the naphthoquinone ring precursor (DHNA) with the appropriate polyprenyl diphosphate side chain. rsc.orgacs.org This prenylation reaction is catalyzed by the enzyme MenA. rsc.orgresearchgate.netacs.org Following prenylation, the demethylmenaquinone (B1232588) intermediate undergoes methylation catalyzed by the enzyme MenG to form the final menaquinone product. rsc.orgnih.govresearchgate.netfrontiersin.orgmdpi.com

Elucidation of Key Enzymatic Roles (e.g., MenA, MenG)

Several enzymes play crucial roles in the menaquinone biosynthesis pathway. MenD catalyzes an early committed step in the pathway, converting isochorismate to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC). rsc.orgacs.org MenA (1,4-dihydroxy-2-naphthoate polyprenyltransferase) is a key enzyme responsible for attaching the polyprenyl side chain to the naphthoquinone ring precursor, DHNA, forming demethylmenaquinone (DMK). rsc.orgresearchgate.netacs.org MenG (demethylmenaquinone methyltransferase) catalyzes the final step, adding a methyl group to DMK to yield menaquinone. rsc.orgnih.govresearchgate.netfrontiersin.orgmdpi.com Studies have shown that MenA is associated with the conventional plasma membrane, while MenG is associated with the intracellular membrane domain in some bacteria. frontiersin.org Both MenA and MenG are considered crucial enzymes in the biosynthesis of vitamin K2. acs.org Overexpression of key genes like menA or menD has been shown to enhance substrate supply and increase the yield of menaquinones. acs.org

Microbial Fermentation Strategies for Enhanced Yield

Microbial fermentation is a preferred method for producing natural MK-7, offering an environmentally sustainable approach compared to chemical synthesis. mdpi.com However, fermentation-based production faces challenges such as low yield and complex downstream processing. mdpi.com Significant research efforts have focused on enhancing MK-7 yield through various strategies, including optimizing fermentation conditions, media composition, and strain improvement. mdpi.comfrontiersin.orgnih.gov Bacillus subtilis natto is a widely used strain for MK-7 fermentation due to its ability to produce the vitamin both intracellularly and extracellularly. mdpi.comresearchgate.nettandfonline.com

Strain Selection and Improvement through Mutagenesis (e.g., Atmospheric and Room Temperature Plasma (ARTP) mutagenesis)

Strain selection and improvement are critical for increasing MK-7 production in fermentation. Traditional mutagenesis techniques and genetic engineering approaches are employed to develop high-yielding microbial strains. mdpi.comnih.govnih.gov Atmospheric and Room Temperature Plasma (ARTP) mutagenesis has emerged as a powerful method for strain improvement, capable of inducing genetic modifications that lead to enhanced production of bioactive substances like MK-7. nih.govnih.govmdpi.commdpi.comresearchgate.net ARTP mutagenesis can cause significant DNA damage, resulting in a higher positive genotoxic response compared to traditional methods. nih.govmdpi.com Studies have demonstrated that ARTP mutagenesis of Bacillus amyloliquefaciens can lead to a substantial increase in menaquinone-7 (B21479) production. nih.govmdpi.com For instance, ARTP mutagenesis of Bacillus amyloliquefaciens has resulted in mutants with significantly increased MK-7 titers compared to the parent strains. nih.govmdpi.com Resistance to certain inhibitors, such as 1-hydroxy-2-naphthoic acid (HNA) and diphenylamine (B1679370) (DPA), achieved through ARTP mutagenesis, has been linked to improved MK-7 production by alleviating feedback inhibition in the biosynthetic pathway. nih.govmdpi.comresearchgate.net High-throughput screening strategies, often combined with mutagenesis methods like ARTP, are used to efficiently identify mutant strains with improved MK-7 production. nih.gov Resequencing analysis of high-yielding mutants obtained through ARTP mutagenesis has revealed mutations in genes related to signal transduction and membrane transport, suggesting their role in enhancing MK-7 production. nih.govmdpi.com

Metabolic Engineering Approaches in Model Organisms (e.g., Bacillus subtilis, Escherichia coli)

Metabolic engineering has been widely applied to enhance MK-7 production in model organisms like Bacillus subtilis and Escherichia coli mdpi.comresearchgate.netnih.govacs.orgfrontiersin.orgnih.gov. B. subtilis is frequently used as a chassis organism for MK-7 production due to its well-defined genetic background, ease of cultivation, and available genetic tools frontiersin.orgacs.org. Engineered E. coli strains have also been developed for MK-7 production, for instance, by introducing heterogeneous heptaprenyl pyrophosphate synthetase (HepPPS) derived from B. subtilis nih.gov. Overexpression or deletion of genes within the MK-7 metabolic pathway are common strategies to improve production frontiersin.org. For example, engineering E. coli with introduced and overexpressed B. subtilis-derived HepPPS achieved MK-7 titers of 13.6 µM (8.8 mg/L) researchgate.net. In B. subtilis, metabolic engineering efforts have significantly increased MK-7 yields, with some engineered strains achieving titers of 242 mg/L researchgate.net.

Optimization of Fermentation Conditions for Biosynthesis Flux

Optimizing fermentation conditions is crucial for increasing MK-7 biosynthesis flux mdpi.comCurrent time information in Aurangabad Division, IN.acs.org. Factors such as the microbial strain, raw material, substrate, bioreactor type, temperature, and time can influence MK-7 synthesis in fermentation tandfonline.com. Studies have investigated the effect of media composition, identifying components like glycerol, soybean peptone, and yeast extract as important for production tandfonline.commazums.ac.ir. For instance, an optimized fermentation medium containing glycerol, soybean peptone, yeast extract, KH2PO4, and MnSO4 increased MK-7 production to 25.7 mg/L, reaching a maximum of 36.46 mg/L in a 5-L fermenter after 48 hours mdpi.com. Fed-batch additions of carbon sources like glucose or glycerol have been shown to enhance metabolism and lead to higher MK-7 concentrations mdpi.comfrontiersin.org. Biofilm reactors utilizing B. subtilis have also emerged as a promising solution, demonstrating robust extracellular MK-7 secretion and increased yields compared to suspended-cell cultures mdpi.com. Alkali stress treatment has also been explored, showing an increase in biomass and a 2.10 times higher yield of MK-7 in B. subtilis natto compared to the control group frontiersin.org.

Overexpression of Rate-Limiting Enzymes (e.g., Dxs, Dxr, Idi)

Overexpression of rate-limiting enzymes in the MK-7 biosynthetic pathway is a key metabolic engineering strategy to increase production researchgate.netmdpi.comacs.org. Enzymes such as Dxs (1-deoxy-D-xylulose 5-phosphate synthase), Dxr (1-deoxy-D-xylulose 5-phosphate reductoisomerase), and Idi (isopentenyl-diphosphate delta-isomerase) have been identified as rate-limiting in the MEP pathway frontiersin.orgmdpi.comebi.ac.ukuniprot.orguniprot.org. Overexpression of different combinations of these enzymes in B. subtilis has led to significant enhancements in MK-7 production researchgate.netresearchgate.netacs.org. For example, overexpressing dxs and dxr genes in B. subtilis increased the fermentation yield of MK-7 to 69.50 mg/L frontiersin.org. A recombinant B. subtilis strain overexpressing the menA-dxs-dxr-idi gene cluster showed a MK-7 production of up to 50 mg/L, which was more than 5 times higher than the wild-type strain researchgate.net.

Chemical Synthesis Methodologies for Menaquinone-7

Chemical synthesis provides an alternative route to obtain MK-7, offering potential advantages in terms of cost-effectiveness and scalability compared to extraction from natural sources nih.govresearchgate.net.

Convergent Synthesis Strategies

Convergent synthesis is a strategy employed in the chemical synthesis of MK-7, involving the condensation of smaller molecular fragments researchgate.netacs.orgacs.org. A "1 + 6" convergent strategy has been designed for the stereoselective synthesis of all-trans MK-7. This approach involves the condensation of a menadione monoprenyl derivative (fragment "1") with hexaprenyl bromide (fragment "6") researchgate.netacs.orgacs.org. This strategy allows for the construction of the complex MK-7 molecule from readily available intermediates researchgate.netacs.orgacs.org.

Stereoselective Approaches to All-trans Isomer Formation

The biological activity of MK-7 is primarily associated with its all-trans isomeric form nih.govmdpi.comnih.govresearchgate.net. Chemical synthesis methodologies aim to achieve stereoselective formation of the all-trans isomer researchgate.netacs.orgacs.org. The "1 + 6" convergent strategy, for instance, focuses on the stereoselective preparation of the all-trans hexaprenyl bromide fragment, often derived from trans,trans-farnesol researchgate.netacs.orgacs.org. While fermentation-based synthesis naturally tends to produce the all-trans isomer, chemical synthesis can result in the formation of both cis and trans isomers, and the purification process is critical in obtaining a high-purity all-trans product nih.govresearchgate.netmdpi.com.

Reaction Mechanisms and Yield Optimization in Synthetic Routes

Chemical synthesis routes for MK-7 involve specific reaction mechanisms and require optimization to improve yield and purity acs.orgacs.org. Following the condensation of the menadione monoprenyl derivative and hexaprenyl bromide, steps such as Pd-catalyzed desulfonation and oxidation of the hydroquinone (B1673460) moiety using agents like ammonium (B1175870) cerium(IV) nitrate (B79036) are employed researchgate.netacs.org. Yield optimization in synthetic routes can involve refining reaction conditions, including temperature, reaction time, and the amounts of reagents acs.org. The reported convergent synthesis strategy has achieved a high purity of 99.9% for the final MK-7 product researchgate.netacs.orgacs.org.

Molecular Mechanisms of Action and Metabolic Integration of Menaquinone 7

Interactions with Cellular Components and Enzyme Systems

MK-7 exerts its biological effects through specific interactions with cellular components, primarily acting as a cofactor for key enzymatic reactions and participating in electron transfer processes.

Cofactor Activity in γ-Glutamyl Carboxylation of Substrates

A fundamental molecular mechanism of MK-7 involves its function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). doctorsformulas.comtandfonline.commdpi.comhilarispublisher.comnih.govnhri.org.twnih.govresearchgate.net This endoplasmic reticulum-bound enzyme catalyzes the post-translational carboxylation of specific glutamic acid (Glu) residues within certain proteins to form γ-carboxyglutamic acid (Gla) residues. doctorsformulas.comnih.gov This carboxylation is essential for the activation of these vitamin K-dependent proteins (VKDPs). nih.gov

VKDPs are involved in a wide array of physiological functions, including blood coagulation, bone metabolism, and the prevention of vascular calcification. tandfonline.commdpi.comnih.gov Key extrahepatic VKDPs include osteocalcin (B1147995) (OC), a protein synthesized by osteoblasts involved in bone mineralization, and Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification found in the vasculature and cartilage. doctorsformulas.commdpi.comhilarispublisher.comopenaccessjournals.comnih.gov The carboxylation status of these proteins is critical for their proper function. For instance, undercarboxylated osteocalcin (ucOC) and uncarboxylated MGP (ucMGP) are considered inactive. openaccessjournals.comnih.gov

MK-7's superior bioavailability and longer circulating half-life compared to vitamin K1 and menaquinone-4 (MK-4) enable more efficient carboxylation of VKDPs in extrahepatic tissues. doctorsformulas.comnih.govnih.gov Studies have shown a negative correlation between serum MK-7 levels and the ratio of ucOC to intact OC, indicating its effectiveness in promoting osteocalcin carboxylation. nhri.org.twnih.gov

Roles in Electron Transfer Chains in Microorganisms

In prokaryotic organisms, particularly many Gram-positive bacteria, menaquinones, including MK-7, serve as essential components of the electron transport chain (ETC). frontiersin.orgnih.govtandfonline.comfrontiersin.orgnih.govresearchgate.net These lipid-soluble molecules are embedded within the bacterial cell membrane and function as electron shuttles between membrane-bound protein complexes during both aerobic and anaerobic respiration. frontiersin.orgnih.govnih.gov

Menaquinones facilitate the transfer of electrons from electron donors to terminal electron acceptors, a process vital for energy generation (ATP synthesis) and various metabolic activities in these microorganisms. frontiersin.orgnih.gov The specific type of menaquinone produced can vary between bacterial species; for example, Bacillus subtilis predominantly produces MK-7, while Escherichia coli primarily produces MK-8. frontiersin.orgnih.govfrontiersin.orgnih.gov The presence of menaquinones and their role in the ETC are critical for the survivability of these bacteria. frontiersin.orgnih.govresearchgate.net

Modulation of Cellular Pathways and Signaling Networks

Beyond its cofactor activity, MK-7 has been shown to influence various cellular pathways and signaling networks, impacting processes critical for tissue homeostasis and function.

Influence on Bone Metabolism Pathways (e.g., regulation of bone resorption mediators)

MK-7 significantly impacts bone metabolism by influencing both osteoblast-mediated bone formation and osteoclast-mediated bone resorption. nih.govhilarispublisher.comoatext.com Its role as a cofactor for GGCX is crucial for activating osteocalcin, a key protein in bone matrix mineralization. doctorsformulas.comtandfonline.commdpi.comhilarispublisher.comoatext.com

Research indicates that MK-7 stimulates osteoblastic activity and protein synthesis, including osteocalcin. oatext.com It may also regulate the expression of genes associated with osteoblast differentiation and function, potentially through mechanisms independent of γ-carboxylation. nih.govmdpi.comoatext.com For instance, MK-7 has been shown to suppress the activation of NF-κB signaling pathways in both osteoblasts and osteoclasts. nih.govtandfonline.comhilarispublisher.comoatext.com NF-κB activation is known to be essential for osteoclast formation and can antagonize osteoblast differentiation. tandfonline.comoatext.com By inhibiting NF-κB, MK-7 can thus suppress osteoclastic bone resorption and promote osteoblastogenesis. nih.govhilarispublisher.comoatext.com

Furthermore, MK-7 may influence the balance between osteoprotegerin (OPG) and receptor activator of NF-κB ligand (RANKL), key mediators in bone remodeling. nih.govtandfonline.com An increased OPG/RANKL ratio favors reduced bone resorption. tandfonline.com Some studies also suggest MK-7 may enhance collagen production in osteoblastic cells, contributing to bone quality. hilarispublisher.comfrontiersin.org

Impact on Vascular Metabolism and Prevention of Calcification Processes

MK-7 plays a vital role in maintaining vascular health, primarily through its impact on preventing vascular and soft tissue calcification. nih.govnih.govfrontiersin.orgtandfonline.comhilarispublisher.comopenaccessjournals.comnih.govoatext.comahajournals.orgmdpi.com This effect is largely mediated by the activation of Matrix Gla Protein (MGP). hilarispublisher.comopenaccessjournals.comnih.govahajournals.org MGP is a potent inhibitor of calcification, and its activity is dependent on vitamin K-dependent γ-carboxylation. openaccessjournals.comnih.govahajournals.org

Inadequate vitamin K status leads to the accumulation of inactive, uncarboxylated MGP (ucMGP), which is associated with increased arterial calcification. openaccessjournals.comnih.gov MK-7, with its high bioavailability and long half-life, is particularly effective in ensuring sufficient carboxylation and activation of MGP in the arterial walls. doctorsformulas.comnih.govnih.gov Activated MGP is believed to bind to calcium crystals, preventing their deposition in the vascular tissue and potentially even facilitating the removal of existing calcium deposits. nih.gov

Studies have investigated the effect of MK-7 supplementation on markers of vascular calcification, such as dephosphorylated-uncarboxylated MGP (dp-ucMGP), an indicator of vitamin K status in the vasculature. nih.govahajournals.orgmdpi.com While some clinical trials have shown that MK-7 supplementation can reduce circulating dp-ucMGP levels and potentially improve arterial stiffness, the impact on the progression of established vascular calcification, particularly in specific patient populations, remains an area of ongoing research. nih.govahajournals.orgmdpi.com

Participation in Other Fundamental Cellular Processes (e.g., cell growth, apoptosis, cell adhesion)

Vitamin K-dependent proteins are broadly involved in various physiological processes, including those related to cell growth, apoptosis (programmed cell death), and cell adhesion. tandfonline.com While the direct molecular mechanisms by which MK-7 influences all these processes are still being elucidated, research suggests its involvement.

MK-7 has been reported to influence cell growth and induce apoptosis in certain cell types, including human cancer cells. researchgate.netnih.govtandfonline.commdpi.com Studies have indicated that MK-7 can trigger apoptosis through mechanisms that may involve the generation of reactive oxygen species (ROS) and the modulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL2) protein expression. tandfonline.com It may also induce cell cycle arrest, thereby inhibiting cell proliferation. tandfonline.comjst.go.jp

Specific Molecular Targets and Binding Dynamics

The biological activity of Menaquinone-7 (B21479) is primarily mediated through its interaction with specific protein targets, facilitating essential physiological processes.

Interactions with Vitamin K-Dependent Proteins (VKDPs)

Menaquinone-7 functions as a vital cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (B1630785) residues in VKDPs. wikipedia.orgresearchgate.netnih.gov This carboxylation converts glutamate (Glu) to gamma-carboxyglutamate (B555490) (Gla). wikipedia.orgnih.gov The resulting Gla residues enable VKDPs to bind calcium ions, a process fundamental to their activity. wikipedia.org

VKDPs are involved in a range of physiological processes. Hepatic VKDPs, including coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C, S, and Z, are synthesized in the liver and are crucial for blood coagulation and hemostasis. nih.govomjournal.org Extrahepatic VKDPs, such as osteocalcin (OC) and Matrix Gla Protein (MGP), are found in tissues outside the liver, including bone and vascular tissue, and are involved in bone mineralization and the prevention of vascular calcification, respectively. nih.govomjournal.org

Research indicates that MK-7 is highly effective in promoting the carboxylation of extrahepatic VKDPs like osteocalcin and MGP at nutritional doses. omjournal.orgnih.gov Studies have shown that MK-7 supplementation can lead to a significant decrease in the levels of undercarboxylated osteocalcin (ucOC) and desphospho-uncarboxylated MGP (dp-ucMGP), indicating improved vitamin K status and enhanced carboxylation of these proteins. mdpi.comnih.gov For instance, a study demonstrated that MK-7 supplementation dose-dependently decreased dp-ucMGP concentrations. nih.gov

While VKORC1 is involved in recycling vitamin K, molecular modeling studies suggest that MK-7 exhibits "shaky binding" to VKORC1, which is attributed to interactions between its hydrophobic tail and the membrane. researchgate.net This contrasts with the tighter binding observed for shorter-chain vitamin K forms like K1 and MK-4 in their epoxide and quinone states. researchgate.net

Menaquinone-Specific Binding Proteins (e.g., as a target for antimicrobial compounds)

Beyond its role in human VKDP carboxylation, menaquinone, including MK-7, plays a critical role in the electron transport systems of many bacteria, particularly Gram-positive species. asm.orgresearchmap.jpnih.govmdpi.com In these bacteria, menaquinone serves as the sole quinone in the electron transport chain, making its biosynthesis and function essential for bacterial respiration and survival. nih.govmdpi.com

This essential role in bacterial metabolism has led to the investigation of menaquinone and its associated binding proteins as potential targets for novel antimicrobial compounds. asm.orgresearchmap.jpnih.govmdpi.com Inhibitors targeting menaquinone biosynthesis or the enzymes involved in bacterial electron transport systems that utilize menaquinone hold promise for developing new drugs against multidrug-resistant Gram-positive pathogens, including Mycobacterium tuberculosis. asm.orgnih.govmdpi.com

For example, the antibiotic lysocin E has been shown to exert antimicrobial activity by specifically targeting menaquinone in the bacterial membrane of Staphylococcus aureus and Mycobacterium tuberculosis. asm.orgresearchmap.jp This interaction disrupts the bacterial electron transport system, leading to cell death. researchmap.jp The specificity of lysocin E for bacteria that possess menaquinone supports the concept of menaquinone as a viable antimicrobial target. researchmap.jp

While the search results mention "MK binding proteins" in the context of midkine (B1177420) (MK), a heparin-binding protein, and its interaction with laminin (B1169045) binding protein precursor (LBP) researchgate.netoup.com, this appears distinct from proteins that specifically bind menaquinone as part of its metabolic or functional role, particularly in the context of antimicrobial targets which focus on bacterial menaquinone.

Analysis of Isomeric Effects on Biological Activity

Menaquinone-7 can exist as geometric isomers due to the double bonds in its isoprenoid side chain. mdpi.comresearchgate.netmdpi.com These isomers include the all-trans form and various cis isomers. mdpi.comresearchgate.netmdpi.com Crucially, research indicates that only the all-trans isomer of MK-7 is biologically active. mdpi.comwaikato.ac.nzresearchgate.netresearchgate.netmdpi.comfrontiersin.org

The configuration of the double bonds significantly influences the shape of the MK-7 molecule and, consequently, its ability to interact with subcellular structures and perform its biological function. researchgate.netresearchgate.netmdpi.com The linear structure of all-trans MK-7, where all double bonds have a trans configuration, is essential for its bioactivity. mdpi.com In contrast, the presence of one or more cis double bonds in the isoprenoid chain deforms the linear structure, resulting in a non-linear configuration for the cis isomers. mdpi.com

The isomeric composition of MK-7 can be influenced by the production method (chemical synthesis or fermentation) and purification techniques. waikato.ac.nzresearchgate.net While fermentation is often favored, the resulting isomer profile needs careful evaluation to ensure a high content of the bioactive all-trans form. waikato.ac.nzresearchgate.net Environmental factors and storage conditions can also impact the isomer profile, potentially leading to the transformation of the all-trans isomer to cis forms. waikato.ac.nzmdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Menaquinone-7 (MK-7)5287554

Data Tables

Based on the search results, a representative data point regarding the impact of MK-7 supplementation on a VKDP marker can be presented in a table.

Table 1: Change in dp-ucMGP Levels After 12 Weeks of MK-7 Supplementation nih.gov

MK-7 Supplementation GroupChange in dp-ucMGP (%)
180 µ g/day -31%
360 µ g/day -46%
PlaceboUnchanged

Note: Data is representative of findings indicating dose-dependent effects of MK-7 on VKDP carboxylation markers.

Advanced Analytical Techniques for Menaquinone 7 Research

Liquid Chromatography-Based Methods

Liquid chromatography stands as a cornerstone for the analysis of MK-7, offering high resolution and sensitivity. Various iterations of this technique have been developed and optimized for the specific challenges posed by menaquinones, including their lipophilic nature and the presence of structurally similar isomers.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used and validated method for the determination of MK-7. nih.govnih.gov This technique often involves post-column reduction of menaquinones to their fluorescent hydroquinone (B1673460) forms, significantly enhancing detection sensitivity. For instance, a method utilizing post-column zinc reduction allows for detection at an excitation wavelength of 246 nm and an emission wavelength of 430 nm. nih.govnih.gov

This HPLC method has demonstrated high specificity and a low limit of quantification, making it suitable for analyzing serum samples. nih.gov Validation of such methods has shown excellent performance characteristics. For example, one study reported a limit of quantification for MK-7 as low as 0.03 ng/mL. nih.gov The precision of the method is also noteworthy, with intra-day and inter-day coefficients of variation (CV) being less than 10%. nih.govnih.gov

Table 1: Validation Parameters for HPLC with Fluorescence Detection of MK-7

Parameter Value Reference
Limit of Quantification (LOQ) 0.03 ng/mL nih.gov
Intraday CV 6.9% - 9.5% nih.gov
Interday CV 9.6% - 9.9% nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). In the context of MK-7 research, UHPLC has been effectively combined with detectors like high-resolution mass spectrometry (HRMS) to identify and quantify various cis/trans isomers of menaquinone-7 (B21479). mdpi.comnih.gov The enhanced separation power of UHPLC is particularly valuable for resolving these closely related isomers, which can be challenging with standard HPLC methods. One study highlighted the use of UHPLC in combination with HRMS-QTOF (Quadrupole Time-of-Flight) detection for the identification of eleven different cis/trans isomers of MK-7. mdpi.com

Separation utilizing C30 Reversed Phase Analytical Columns

The choice of stationary phase is critical for the effective separation of hydrophobic and structurally similar compounds like vitamin K isomers. C30 reversed-phase columns have emerged as a superior alternative to the more common C18 columns for this application due to their excellent shape selectivity. chromatographyonline.comlcms.cz The long alkyl chains of the C30 phase provide enhanced interaction with the long isoprenoid side chain of MK-7 and its isomers, leading to better resolution. chromatographyonline.com

Research has demonstrated that an Acclaim C30 column can successfully resolve photo-isomers of Vitamin K2 (including MK-7) that co-elute on a standard C18 column under the same mobile phase conditions. chromatographyonline.comlcms.cz This capability is crucial for accurately quantifying the biologically active all-trans isomer of MK-7 and distinguishing it from its less active cis isomers.

Table 2: Comparison of C30 and C18 Columns for Vitamin K Isomer Separation

Feature Acclaim C30 Column Acclaim C18 Column Reference
Isomer Resolution Good resolution of Vitamin K2 and its structural isomers Fails to resolve structural isomers chromatographyonline.comlcms.cz

| Shape Selectivity | High | Standard | chromatographyonline.com |

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of MK-7, particularly when coupled with liquid chromatography.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantification of MK-7 in complex matrices like human serum and plasma. vitas.nonih.govnih.gov This method combines the separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS methods often utilize atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govfishersci.com

The high specificity of LC-MS/MS allows for accurate measurement of MK-7 even at very low concentrations. vitas.no Validated methods have reported limits of detection as low as 0.01 ng/mL in serum. nih.govresearchgate.netresearchgate.net The precision of these methods is also excellent, with intra- and inter-assay coefficients of variation typically below 15%. nih.gov

Table 3: Performance of LC-MS/MS Methods for MK-7 Quantification

Parameter Reported Value Reference
Limit of Detection (LOD) 0.01 ng/mL nih.govresearchgate.netresearchgate.net
Intra-assay CV 6.0% - 11.1% nih.gov
Inter-assay CV 7.2% - 13.2% nih.gov
Reproducibility 89% - 97% nih.govresearchgate.netresearchgate.net

Thin-Layer Chromatography (TLC)-Densitometry for Quantification

Thin-Layer Chromatography (TLC) combined with densitometry provides a simpler and more cost-effective alternative for the quantification of compounds compared to HPLC and LC-MS/MS. researchgate.net The principle involves separating the analyte on a TLC plate, followed by scanning the plate with a densitometer to measure the absorbance or fluorescence of the separated spot. unair.ac.id The intensity of the spot is proportional to the concentration of the analyte.

For quantification, a calibration curve is constructed by spotting known concentrations of a reference standard alongside the unknown sample on the same plate. youtube.com After development, the plate is scanned, and the peak areas of the standards are plotted against their concentrations. The concentration of the analyte in the sample can then be determined from this calibration curve. This technique has been validated for the quantification of various pharmaceutical compounds and can be applied to the analysis of MK-7. researchgate.net

Sample Preparation and Extraction Protocols for Diverse Biological Matrices

The accurate quantification of menaquinone-7 (MK-7) in diverse biological matrices is critically dependent on the efficiency of sample preparation and extraction protocols. Given that MK-7 is a lipophilic molecule often found in complex matrices such as blood serum, fermented foods, and bacterial cultures, its isolation requires carefully optimized procedures to remove interfering substances and concentrate the analyte. acs.orgfrontiersin.org The choice of extraction method and solvents is tailored to the specific matrix and the subsequent analytical technique.

Commonly employed techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and variations such as liquid-liquid microextraction (LLME). nih.gov The selection of organic solvents is crucial, with mixtures of polar and nonpolar solvents being typical to effectively extract MK-7. acs.org

For Fermented Food Matrices (e.g., Soybeans): A prevalent method for extracting MK-7 from fermented soybeans involves solvent extraction with a mixture of propan-2-ol and n-hexane, typically in a 1:2 (v/v) ratio. nih.gov The process involves homogenizing the sample, adding the solvent mixture, and vigorously shaking to ensure thorough mixing. This is followed by centrifugation to separate the organic layer containing the extracted MK-7. nih.gov The organic extract is then concentrated before analysis. nih.gov Studies have compared different solvents, revealing that a propan-2-ol and n-hexane mixture yields the highest recovery of MK-7 from fermented soybeans compared to solvents like toluene, acetonitrile, or ethanol (B145695) alone.

For Bacterial Fermentation Broths: Extracting MK-7 from bacterial cultures, such as those of Bacillus subtilis, presents the challenge of releasing the membrane-bound menaquinones. frontiersin.org Direct solvent extraction is often inefficient without a cell disruption step. frontiersin.org A thermo-acidic extraction procedure has been developed, involving the addition of sulfuric acid (H₂SO₄) and ethanol to the fermentation broth, followed by ultrasonication at an elevated temperature (e.g., 70°C). acs.org This approach facilitates cell lysis and improves the extraction of MK-7 from the bacterial cells. acs.org Another strategy involves a two-step extraction using ethanol directly on wet cells, which has been shown to be a simple and rapid technique. researchgate.net

For Blood Samples (Serum/Plasma): In clinical research, analyzing MK-7 levels in blood is essential. A simple and effective LLE method has been developed for serum samples using n-hexane. nih.govscilit.com This protocol involves mixing a small volume of serum (e.g., 500 µL) with an equal volume of n-hexane. nih.govscilit.com The mixture is vortexed and centrifuged to separate the layers, with the upper n-hexane layer containing the MK-7, which is then collected and evaporated. The residue is reconstituted in an appropriate solvent for injection into the analytical system. This method is noted for its simplicity and suitability for routine analysis. nih.gov

The following table summarizes various extraction protocols for different biological matrices.

Biological MatrixExtraction ProtocolKey StepsReference(s)
Fermented SoybeansSolvent ExtractionHomogenization; Extraction with propan-2-ol:n-hexane (1:2 v/v); Centrifugation; Concentration of organic layer. nih.gov
Fermentation Broth (B. subtilis)Thermo-Acidic ExtractionAddition of H₂SO₄ (5%) and Ethanol; Ultrasonication at 70°C for 15 min; Centrifugation. acs.org
Blood SerumLiquid-Liquid Extraction (LLE)Mixing of 500 µL serum with 500 µL n-hexane; Vortexing; Centrifugation; Collection and evaporation of the organic layer. nih.govscilit.com
Wet Bacterial CellsTwo-Stage Ethanol ExtractionDissolving cell precipitate in ethanol; Shaking at 37°C; Centrifugation to collect the organic phase; Repeating the extraction on the precipitate. researchgate.net

Method Validation and Performance Characteristics (e.g., specificity, linearity, precision, recovery, limit of detection, limit of quantification)

The validation of analytical methods is essential to ensure the reliability, accuracy, and reproducibility of MK-7 quantification. Validation is typically performed according to International Council for Harmonisation (ICH) guidelines and assesses several key performance characteristics. acs.org

Specificity: Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. acs.org In chromatographic methods like HPLC and LC-MS/MS, specificity is demonstrated by the absence of interfering peaks at the retention time of MK-7 in blank samples (e.g., unspiked serum or unfermented matrix). nih.gov The use of highly selective detection techniques like tandem mass spectrometry (MS/MS) provides excellent specificity by monitoring unique precursor-to-product ion transitions for the analyte. nih.gov

Linearity: Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. A method is considered linear if the response is directly proportional to the concentration. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The coefficient of determination (R²) is expected to be close to 1.0. For instance, a validated HPLC-UV method for MK-7 in fermentation broth demonstrated linearity over a range of 0.10–18.00 μg/mL. acs.orgresearchgate.net Another method for dietary supplements showed a broad range of linearity up to 250 µg/mL. mdpi.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD%). Precision is assessed at two levels:

Intra-day precision (Repeatability): Assesses the precision over a short period (the same day).

Inter-day precision (Intermediate Precision): Assesses the precision over a longer period (different days). For example, a validated HPLC method reported an intra-day precision of 0.8% and an inter-day precision of 4.1%. mdpi.com Another study found intra- and inter-day RSD values to be less than 2%. researchgate.net

Recovery: Recovery is a measure of the accuracy of a method, determined by the proportion of the amount of analyte, added to and extracted from the sample matrix, which is recovered and measured. It assesses the efficiency of the extraction procedure. Acceptable recovery rates are typically within the range of 80-120%. A validated LC-MS/MS method for MK-7 in serum reported an accuracy (a measure related to recovery) in the range of 86–110%. nih.govscilit.com Another method for dietary supplements yielded recoveries between 85% and 94.6%. mdpi.com Studies on fermentation broths have shown recoveries varying between 96.0% and 108.9%. acs.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for analyzing samples with low concentrations of MK-7, such as in blood. nih.gov A highly sensitive LC-MS/MS method for serum samples established an LOD of 0.01 ng/mL. nih.govscilit.com For HPLC-UV methods, the LOD and LOQ are generally higher; for example, one method reported an LOD of 0.03 μg/mL and an LOQ of 0.10 μg/mL. acs.orgresearchgate.net

The following tables provide a summary of method validation and performance characteristics from various studies.

Table of Linearity and Range for MK-7 Analysis

Analytical Method Matrix Linearity Range R² Value Reference(s)
HPLC-UV Fermentation Broth 0.10–18.00 µg/mL >0.999 acs.orgresearchgate.net
HPLC-DAD Dietary Supplements LOQ to 250 µg/mL Not specified mdpi.com

Table of Precision and Recovery for MK-7 Analysis

Analytical Method Matrix Intra-day Precision (%RSD) Inter-day Precision (%RSD) Recovery (%) Reference(s)
HPLC-DAD Dietary Supplements 0.8% 4.1% 85% - 94.6% mdpi.com
LC-MS/MS Blood Serum Not specified Not specified 86% - 110% (as accuracy) nih.govscilit.com
HPLC-UV Fermentation Broth <5% <5% 96.0% - 108.9% acs.orgresearchgate.net

Table of Detection and Quantification Limits for MK-7 Analysis

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference(s)
LC-MS/MS Blood Serum 0.01 ng/mL Not specified nih.govscilit.com
HPLC-UV Fermentation Broth 0.03 µg/mL 0.10 µg/mL acs.orgresearchgate.net
HPLC-DAD Dietary Supplements Not specified ~1 µg/mL mdpi.com
HPLC-UV General 0.1 µg/mL 0.29 µg/mL researchgate.net

Preclinical Research Methodologies and Mechanistic Studies Utilizing Menaquinone 7

In Vitro Cellular Research Models

In vitro studies employing various cell lines have been instrumental in elucidating the cellular and molecular mechanisms through which Menaquinone-7 (B21479) exerts its effects. These models allow for controlled environments to analyze specific cellular processes and responses to MK-7 exposure.

Investigation of Cellular Uptake and Intracellular Localization

Studies investigating the pharmacokinetics of Menaquinone-7 have indicated that it is incorporated into low-density lipoproteins (LDL) in the circulatory system. medkoo.comcambridge.org This association with LDL is suggested to facilitate its transport to extrahepatic tissues. cambridge.org While detailed intracellular localization studies for MK-7 in all relevant cell types are ongoing, research into related compounds suggests that cellular uptake can be influenced by various physical and chemical methods. researchgate.net Investigations into the uptake and viability of reduced Menaquinone-7 (MK7R) have also been conducted in neuroblastoma cells, providing insights into the cellular handling of modified forms of the compound. researchgate.net

Analysis of Gene Expression Profiles (e.g., quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR), Western Blotting)

Menaquinone-7 has been shown to influence gene expression in various cell types, particularly osteoblasts. In osteoblastic MC3T3E1 cells, MK-7 has been demonstrated to increase the mRNA expression of genes crucial for bone metabolism, including osteocalcin (B1147995), osteoprotegerin, receptor activator of NFκB (RANK), and its ligand (RANKL). medkoo.comnih.gov A study utilizing suppression subtractive hybridization analysis in MC3T3E1 cells treated with MK-7 for 24 hours revealed the upregulation of genes such as tenascin C and BMP2. Conversely, genes like biglycan (B1168362) and butyrophilin were found to be downregulated. nih.gov Validation through real-time PCR confirmed a significant increase in tenascin C mRNA. nih.gov Western blot analysis in these cells further supported the gene expression findings, showing higher protein levels of tenascin C and increased levels of phosphorylated Smad1, suggesting an effect on signal transduction pathways potentially mediated through BMP2 production. nih.gov Beyond bone cells, research using reduced MK-7 (MK7R) in neuroblastoma cells indicated a downregulation of genes associated with neurodegeneration (PSEN1, BACE1) and neuroinflammation (IL-1β, IL-6). researchgate.net

Functional Assays in Specific Cell Lines (e.g., H9c2 cardiomyocytes, osteoblasts)

Functional assays in osteoblastic cell lines, such as MC3T3-E1, have provided significant evidence for the positive effects of Menaquinone-7 on bone formation and its inhibitory effects on bone resorption. In vitro studies have shown that MK-7 stimulates osteoblastic bone formation and suppresses osteoclastic bone resorption. oatext.commedchemexpress.comresearchgate.net Specifically, in MC3T3-E1 cells, MK-7 treatment led to a significant increase in alkaline phosphatase activity, as well as increased protein and DNA content, including osteocalcin. oatext.com Menaquinone-7 has also been observed to inhibit the formation of osteoclast-like cells in marrow cultures. medchemexpress.com Further functional analysis in MC3T3E1 cells demonstrated that MK-7 promotes the expression of tenascin C and increases the level of phosphorylated Smad1. medchemexpress.com Modified forms of Menaquinone-7, such as HGFI-modified MK-7, have also been investigated in MC3T3-E1 cells, showing promotion of osteoblast differentiation and inhibition of osteoclast differentiation, alongside enhanced mitochondrial activity. Research using pluripotent stem cell-derived mesenchymal stem cells (iMSCs) indicated that MK-7 supplementation improved osteogenesis, evidenced by increased osteogenic markers and a reduction in reactive oxygen species (ROS) levels. frontiersin.org

In Vivo Animal Models for Mechanistic Elucidation

In vivo studies using animal models have been crucial for understanding the systemic effects and mechanisms of Menaquinone-7 in a living organism context, particularly concerning bone health and calcification.

Rodent Models (e.g., murine models) in Defined Biological Contexts (e.g., bone loss models)

Rodent models, particularly ovariectomized (OVX) rats, are widely used to simulate postmenopausal osteoporosis and investigate interventions for bone loss. oatext.commedchemexpress.comresearchgate.netnih.govnih.govjrmds.in Dietary supplementation with Menaquinone-7 has been shown to prevent the decrease in femoral dry weight and calcium content induced by ovariectomy in rats. oatext.com MK-7 demonstrated a preventive effect on OVX-induced bone loss in these models. medchemexpress.com Further studies in rat models of ovariectomy-induced bone loss reported that MK-7 increased trabecular number, bone mineral density, and bone mineral content. caymanchem.com Investigations in elderly female rats have also shown that MK-7 treatment can improve bone components in femoral tissues. nih.govnih.gov Beyond bone loss, murine models of extraosseous calcification have been utilized, where MK-7 administration was found to inhibit aortic and myocardial calcification. caymanchem.commdpi.com Studies in rabbits have also contributed to the understanding of MK-7's effects on bone remodeling, showing an increase in bone alkaline phosphatase concentration and a decrease in the bone resorption marker NTX. jrmds.in Aged mice models have been employed to explore the effects of MK-7 on cognitive function and cerebrovascular health, demonstrating improved memory and reduced cerebrovascular calcification with MK-7 administration.

Application of Genetically Modified Animal Models (e.g., knockout or transgenic models)

While extensive research has been conducted using standard rodent models to understand the effects of Menaquinone-7, specific details regarding the widespread application of genetically modified animal models, such as knockout or transgenic models, directly for elucidating the mechanisms of MK-7 itself were not prominently found in the search results. Research efforts are noted in developing genetically engineered microbial strains for enhanced MK-7 production, which is distinct from using genetically modified animals to study the compound's biological actions. mdpi.com Although one source mentions "transgenic rats" in its references, a direct link to their use in studying MK-7's mechanisms was not clearly established within the provided snippets. oatext.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
MK 711N/A*
Menaquinone-75287554

*Based on the available scientific literature, "this compound" appears to be an alternative designation or possible typographical error for Menaquinone-7. The research discussed in this article pertains to Menaquinone-7 (MK-7), which has a confirmed PubChem CID.

Data Table Example (Illustrative)

Assessment of Molecular and Biochemical Markers in Animal Tissues and Fluids

Assessment of molecular and biochemical markers in animal tissues and fluids provides crucial insights into the systemic and tissue-specific effects of Menaquinone-7. These markers reflect changes in protein activity, gene expression, and metabolic pathways influenced by MK-7.

Studies in animal models, such as ovariectomized (OVX) rats, which serve as a model for postmenopausal osteoporosis, have evaluated the impact of dietary MK-7 on bone markers. Dietary MK-7 has been shown to prevent OVX-induced decreases in femoral dry weight and calcium content in rats. oatext.com Furthermore, MK-7 has demonstrated stimulatory effects on osteoblastic bone formation and inhibitory effects on osteoclastic bone resorption in vitro, suggesting a preventive effect on osteoporosis. oatext.com Molecular mechanisms involve MK-7 stimulating protein synthesis, including osteocalcin, in osteoblastic cells and regulating the gene expression of various proteins related to cellular functions in both osteoblastic and osteoclastic cells. oatext.com MK-7 has also been found to suppress the activation of NF-κB signaling pathways in osteoblasts and osteoclasts. oatext.com

In the context of bone health, key vitamin K-dependent proteins such as osteocalcin (OC) and matrix Gla protein (MGP) are frequently assessed. Osteocalcin is synthesized by osteoblasts, while MGP is primarily synthesized in cartilage and the vessel wall. oatext.comcambridge.org The carboxylation of these proteins is essential for their activity. Studies have examined the effects of menaquinone intake on the carboxylation of extra-hepatic Gla-proteins. oatext.com In animal models, Menaquinone-7 has been shown to influence the expression of osteocalcin, osteoprotegerin (OPG), and RANKL in osteoblastic cells. isciii.esresearchgate.net

Beyond bone, Menaquinone-7's impact on vascular health has been investigated through the assessment of markers related to calcification. Matrix Gla protein (MGP) is a significant inhibitor of calcification. mdpi.comresearchgate.net Studies in murine models of extraosseous calcification, induced by conditions like 5/6 nephrectomy combined with a high phosphate (B84403) diet, have shown that MK-7 supplementation can inhibit cardiovascular calcification. mdpi.com This protective effect may be associated with increased aortic MGP messenger RNA (mRNA) expression. mdpi.com In warfarin-induced vascular calcification models in rats, Menaquinone-7 treatment resulted in a significant reduction of arterial mineralization and upregulation of MGP levels in the aorta. frontiersin.org

Inflammatory markers have also been assessed in animal studies. While some in vitro studies suggest anti-inflammatory effects of various vitamin K forms, including MK-7, by suppressing cytokine production like IL-6 and TNF-α in macrophages nih.gov, findings in animal models can vary depending on the specific model and inflammatory stimulus. Vitamin K status has been associated with lower concentrations of inflammatory markers in vivo mdpi.com.

The influence of Menaquinone-7 on lipid profiles has been explored in animal models. Some studies have investigated the effects of vitamin K supplementation on lipid metabolism, with findings varying across different models and experimental designs. researchgate.netscirp.orgfrontiersin.orgnih.gov

Assessment of gene expression in various tissues provides a deeper understanding of the molecular pathways affected by Menaquinone-7. Studies have examined the regulation of genes related to bone metabolism, such as osteocalcin, OPG, and RANKL, in bone tissue and osteoblastic cells. oatext.comisciii.esresearchgate.netnih.gov Additionally, MK-7 has been shown to regulate the expression of genes involved in the vitamin K cycle and those related to cellular functions in osteoblasts and osteoclasts. oatext.commdpi.com In vascular tissue, MK-7 has been shown to upregulate MGP mRNA expression. mdpi.com

The analysis of biochemical markers in serum and other fluids allows for the evaluation of systemic responses to Menaquinone-7. Markers such as undercarboxylated osteocalcin (ucOC) and undercarboxylated matrix Gla protein (ucMGP) are indicators of vitamin K status and have been assessed in animal studies. researchgate.netmdpi.comfoodstandards.gov.au Changes in serum levels of these markers reflect the effectiveness of MK-7 in promoting the carboxylation of vitamin K-dependent proteins. researchgate.netfoodstandards.gov.au

Research findings from animal studies highlight the multifaceted effects of Menaquinone-7 on various molecular and biochemical markers across different tissues and fluids, providing a foundation for understanding its potential therapeutic applications.

Here are examples of data points that might be presented in research findings:

MarkerTissue/FluidAnimal ModelObserved Effect of MK-7
Femoral Calcium ContentBoneOVX RatPrevention of decrease compared to control. oatext.com
Aortic CalcificationAortaCKD RatInhibition of calcification. mdpi.com
Myocardial CalcificationHeartCKD RatInhibition of calcification. mdpi.com
Aortic Alkaline PhosphataseAortaCKD RatDecreased tissue concentrations. mdpi.com
Aortic MGP mRNA ExpressionAortaCKD RatIncreased expression (e.g., 10-fold increase). mdpi.com
Arterial MineralizationArteriesWarfarin-treated RatSignificant reduction. frontiersin.org
Aortic MGP LevelsAortaWarfarin-treated RatUpregulation. frontiersin.org
Osteocalcin SynthesisOsteoblastsIn vitro (Animal)Stimulated protein synthesis. oatext.comresearchgate.net
NF-κB SignalingOsteoblasts, OsteoclastsIn vitro (Animal)Suppression of activation. oatext.com
Serum ucOCSerumVarious Animal ModelsDecrease (indicating improved carboxylation). researchgate.netmdpi.comfoodstandards.gov.au
Serum ucMGPSerumVarious Animal ModelsDecrease (indicating improved carboxylation). researchgate.netmdpi.comfoodstandards.gov.au

Note: The specific magnitude and statistical significance of the observed effects vary depending on the study design, animal model, and MK-7 intervention parameters.

Further detailed research findings from specific studies illustrate these effects:

In a study using CKD rats, high-dose MK-7 supplementation significantly inhibited cardiovascular calcification and decreased aortic alkaline phosphatase tissue concentrations. mdpi.com The same study reported a significant increase in aortic MGP mRNA expression in the MK-7 supplemented group. mdpi.com

Studies in ovariectomized rats have shown that dietary MK-7 can prevent the reduction in femoral dry weight and calcium content induced by ovariectomy. oatext.com

Assessment of serum markers in various animal models has consistently shown that MK-7 supplementation leads to a decrease in the levels of uncarboxylated osteocalcin (ucOC) and uncarboxylated matrix Gla protein (ucMGP), indicating improved vitamin K status and enhanced carboxylation of these key proteins. researchgate.netmdpi.comfoodstandards.gov.au

MarkerChange with MK-7 SupplementationIndicationSource Type
ucOCDecreasedImproved Osteocalcin CarboxylationSerum
ucMGPDecreasedImproved Matrix Gla Protein CarboxylationSerum
MGP mRNAIncreasedIncreased Matrix Gla Protein ProductionAorta
CalciumMaintained or IncreasedReduced Bone Loss or Vascular CalcificationBone, Aorta

These findings collectively demonstrate the significant impact of Menaquinone-7 on various molecular and biochemical pathways in animal models, particularly those related to bone metabolism and vascular health.

Future Directions and Emerging Research Avenues for Menaquinone 7

Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics, Genomics) for Comprehensive Strain Development and Pathway Analysis

The application of omics technologies is crucial for optimizing the microbial production of MK-7. Genomics, transcriptomics, proteomics, and metabolomics provide comprehensive insights into the metabolic pathways involved in MK-7 biosynthesis in producing strains, such as Bacillus subtilis. mdpi.comnih.gov By delving into these pathways, researchers can identify bottlenecks and precisely manipulate them to enhance MK-7 yield. mdpi.com Omics analysis can also help investigate the molecular mechanisms underlying improved MK-7 biosynthesis under various conditions, such as environmental stress. frontiersin.orgnih.govresearchgate.net For instance, transcriptome research has shown that high oxygen supply can double MK-7 yield. researchgate.net Resequencing analysis has identified SNP mutations in genes related to signal transduction and membrane transport that are associated with enhanced MK-7 production, suggesting new targets for genetic engineering. nih.gov

Development of Novel Biosynthesis and Chemical Synthetic Strategies for Enhanced Production Efficiency and Purity

Enhancing the efficiency and purity of MK-7 production is a key research area. While fermentation is the preferred method, challenges remain regarding low yield and complex downstream processing. waikato.ac.nz Research is focused on refining fermentation techniques, including optimizing media composition, growth conditions, and utilizing innovative bioreactors like biofilm reactors, which have shown potential for enhanced extracellular MK-7 secretion. mdpi.comfrontiersin.org Genetic engineering and metabolic engineering approaches are being employed to modify strains for increased carbon flux towards MK-7 synthesis and minimize by-product formation. frontiersin.orgfrontiersin.orgresearchgate.netacs.org Overexpression of key enzymes in the metabolic pathway, such as MenA and MenD, has demonstrated significant increases in MK-7 production. frontiersin.orgresearchgate.net Chemical synthesis, while potentially more cost-effective, often yields a mixture of cis and trans isomers, with the trans form being the most biologically active. mdpi.comfrontiersin.orgwaikato.ac.nz Future research aims to develop synthetic methods that favor the production of the all-trans isomer. Novel high-throughput screening strategies are also being developed to efficiently identify high-yielding strains. nih.gov

Table 1: Strategies to Enhance MK-7 Production

StrategyDescriptionExamples/FindingsReferences
Omics TechnologiesAnalyzing genomics, transcriptomics, proteomics, metabolomics to understand and optimize pathways.Identifying bottlenecks, understanding stress response, finding mutations in transport genes. mdpi.comfrontiersin.orgnih.govresearchgate.net
Metabolic EngineeringModifying metabolic pathways in microorganisms to increase MK-7 flux.Overexpression of menA, menD, Dxs, Dxr, Idi. frontiersin.orgresearchgate.net Modular pathway optimization. acs.org frontiersin.orgfrontiersin.orgresearchgate.netacs.org
Strain DevelopmentScreening and improving microbial strains for higher yield.Mutation breeding, adaptive evolution, genetic engineering of Bacillus subtilis and E. coli. frontiersin.orgnih.govacs.orgnih.gov tandfonline.comfrontiersin.orgnih.govacs.orgnih.gov
Fermentation OptimizationRefining fermentation conditions, media, and reactor types.Using biofilm reactors, optimizing carbon sources (glucose, glycerol), batch feeding. mdpi.comfrontiersin.orgnih.gov mdpi.comfrontiersin.orgfrontiersin.orgnih.gov
Novel Synthesis MethodsDeveloping chemical or enzymatic methods favoring trans isomer production.Addressing the issue of cis isomer formation in chemical synthesis. frontiersin.orgwaikato.ac.nz frontiersin.orgwaikato.ac.nz
High-Throughput ScreeningDeveloping rapid methods to identify high-producing strains.Using fluorescence-activated cell sorting based on transmembrane potential. nih.gov nih.gov

Elucidation of Undiscovered Molecular Targets and Cellular Signaling Pathways of Menaquinone-7 (B21479)

While MK-7 is known to act as a cofactor for vitamin K-dependent proteins involved in blood coagulation and calcium homeostasis, research continues to uncover its broader molecular targets and the cellular signaling pathways it influences. nih.govoatext.com Studies have indicated MK-7's involvement in pathways related to oxidative stress, inflammation, insulin (B600854) signaling, mitochondrial biogenesis, and VEGF. tandfonline.com MK-7 has been shown to suppress NF-κB signaling pathways in osteoblasts and osteoclasts and stimulate protein synthesis, including osteocalcin (B1147995). oatext.com It may also regulate the gene expression of various proteins related to cellular functions in bone cells. oatext.com Research using neuroblastoma cell lines suggests that MK-7 derivatives can modulate genes involved in amyloidogenesis and neuroinflammation, potentially through epigenetic regulation. mdpi.comresearchgate.net Further studies are needed to fully elucidate the complex molecular and cellular mechanisms of MK-7. oatext.com

Advanced Methodologies for Investigating the Biological Effects of Specific Isomers

MK-7 exists as both cis and trans geometric isomers, with the all-trans form possessing the primary biological activity. mdpi.comfrontiersin.orgwaikato.ac.nzresearchgate.net Chemical synthesis can produce a significant proportion of cis isomers, which have considerably lower biological activity. mdpi.comfrontiersin.orgwaikato.ac.nzresearchgate.net Research is ongoing to develop and refine advanced analytical methodologies, such as HPLC, UPLC, HRMS-QTOF, CAD, and DAD detection, to accurately identify and quantify the specific cis and trans isomers of MK-7 in various preparations. researchgate.netresearchgate.net These methodologies are crucial for ensuring the quality and efficacy of MK-7 products and for conducting research on the distinct biological effects, if any, of specific isomers. Understanding the impact of manufacturing and purification processes on isomer composition is also an important area of investigation. mdpi.comtandfonline.comresearchgate.net

Exploration of Menaquinone-7 in Advanced Biological and Biochemical Research Systems

The exploration of MK-7's effects is expanding into advanced biological and biochemical research systems. This includes using sophisticated cell culture models, such as osteoblastic and neuroblastoma cell lines, to study its impact on specific cellular functions and signaling pathways. caymanchem.comoatext.commdpi.comresearchgate.net In vivo studies using animal models, such as rat models of extraosseous calcification and ovariectomy-induced bone loss, are providing insights into MK-7's effects on tissue calcification and bone health. caymanchem.com Research is also utilizing genetically modified microorganisms as chassis cells for enhanced MK-7 biosynthesis. frontiersin.org The application of advanced analytical techniques allows for detailed investigation of MK-7's interactions with proteins and other biomolecules. Future research may involve organ-on-a-chip models, 3D cell cultures, and advanced imaging techniques to gain a more comprehensive understanding of MK-7's biological activities at a cellular and tissue level.

Q & A

Q. What frameworks support the integration of contradictory this compound findings into a unified hypothesis?

  • Methodological Answer : Apply causal inference models (e.g., Bradford Hill criteria) to assess plausibility. Use triangulation with genetic (CRISPR screens) and pharmacological (rescue experiments) validation. Publish negative results to reduce publication bias .

Tables: Key Methodological Considerations

Aspect Best Practices References
Synthesis Reproducibility Detailed reaction schemes, purity ≥95% by HPLC
Data Contradiction Analysis PRISMA-guided meta-analysis, ROBINS-I bias assessment
Ethical Compliance DSMB oversight, preregistration, species-specific PK

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.